N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 449770-29-0
VCID: VC6787576
InChI: InChI=1S/C28H28N4O4S3/c1-18(33)31-16-13-21-24(17-31)38-28(25(21)27-29-22-7-3-4-8-23(22)37-27)30-26(34)19-9-11-20(12-10-19)39(35,36)32-14-5-2-6-15-32/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,30,34)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6
Molecular Formula: C28H28N4O4S3
Molecular Weight: 580.74

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

CAS No.: 449770-29-0

Cat. No.: VC6787576

Molecular Formula: C28H28N4O4S3

Molecular Weight: 580.74

* For research use only. Not for human or veterinary use.

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide - 449770-29-0

Specification

CAS No. 449770-29-0
Molecular Formula C28H28N4O4S3
Molecular Weight 580.74
IUPAC Name N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C28H28N4O4S3/c1-18(33)31-16-13-21-24(17-31)38-28(25(21)27-29-22-7-3-4-8-23(22)37-27)30-26(34)19-9-11-20(12-10-19)39(35,36)32-14-5-2-6-15-32/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,30,34)
Standard InChI Key JMFXKJJVHXMGKV-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6

Introduction

Molecular Formula and Weight

  • Molecular Formula: C26H28N4O4S2C_{26}H_{28}N_4O_4S_2

  • Molecular Weight: Approximately 540.65 g/mol

Structural Overview

The compound features:

  • A benzothiazole moiety, known for its bioactivity.

  • A thieno[2,3-c]pyridine scaffold, which enhances molecular rigidity and binding specificity.

  • A piperidinylsulfonyl group, contributing to solubility and potential pharmacokinetic properties.

General Synthetic Route

The synthesis of this compound likely involves:

  • Formation of the benzothiazole core: Typically achieved by cyclization reactions involving substituted anilines and sulfur sources.

  • Construction of the thieno[2,3-c]pyridine framework: This step may involve multistep cyclization using thiophene derivatives.

  • Introduction of the piperidinylsulfonyl group: Achieved via sulfonamide coupling reactions using piperidine derivatives under optimized conditions.

Key Reagents and Catalysts

Common reagents include:

  • Palladium-based catalysts for cross-coupling reactions.

  • Sulfonamide precursors for functional group modifications.

Potential Applications

Compounds containing similar structural motifs have demonstrated:

  • Anticancer Activity: Benzothiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibition: The thienopyridine scaffold is associated with kinase inhibition, which is crucial in cancer and inflammatory pathways.

  • Antibacterial Properties: Sulfonamides are widely recognized for their antibacterial efficacy.

Molecular Docking Insights

Preliminary in silico studies suggest that the compound may interact with key biological targets such as:

  • Urease enzymes (potential anti-ulcer activity).

  • Kinases involved in cell signaling pathways.

Current Findings

While specific biological data for this compound is limited, structurally related molecules have shown promising results in:

  • Antioxidant assays.

  • Antimicrobial testing.

  • Enzyme inhibition studies.

Future Scope

Further studies should focus on:

  • Pharmacokinetics: Determining absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicological Profiling: Assessing safety margins in preclinical models.

  • Optimization Studies: Modifying substituents to enhance activity and reduce off-target effects.

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